1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one

Lipophilicity Membrane permeability Lead optimization

1-[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one (CAS 1705167-97-0) is a synthetic organic compound characterized by an azetidine core bearing a 4-chlorobenzenesulfonyl group at the 3-position and a 2-(3-methylphenoxy)acetyl substituent at the nitrogen. With a molecular formula of C18H18ClNO4S and a molecular weight of 379.9 g/mol, this compound belongs to the class of 1,3-disubstituted azetidine sulfonamides and is distributed as a screening compound and building block in commercial chemical libraries under identifiers including AKOS024887375 and F6442-2678.

Molecular Formula C18H18ClNO4S
Molecular Weight 379.86
CAS No. 1705167-97-0
Cat. No. B2576546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one
CAS1705167-97-0
Molecular FormulaC18H18ClNO4S
Molecular Weight379.86
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H18ClNO4S/c1-13-3-2-4-15(9-13)24-12-18(21)20-10-17(11-20)25(22,23)16-7-5-14(19)6-8-16/h2-9,17H,10-12H2,1H3
InChIKeyNOMQHOZKTIMVHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one (CAS 1705167-97-0): Structural Identity and Procurement Baseline


1-[3-(4-Chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one (CAS 1705167-97-0) is a synthetic organic compound characterized by an azetidine core bearing a 4-chlorobenzenesulfonyl group at the 3-position and a 2-(3-methylphenoxy)acetyl substituent at the nitrogen [1]. With a molecular formula of C18H18ClNO4S and a molecular weight of 379.9 g/mol, this compound belongs to the class of 1,3-disubstituted azetidine sulfonamides and is distributed as a screening compound and building block in commercial chemical libraries under identifiers including AKOS024887375 and F6442-2678 [1][2]. Its three distinct functional modules—the electron-deficient chlorobenzenesulfonyl group, the strained azetidine ring, and the 3-methylphenoxyacetyl moiety—create a unique physicochemical profile that cannot be replicated by simpler in-class analogs [2].

Why Generic Substitution Fails for 1705167-97-0: Physicochemical Divergence from Common Azetidine Analogs


Compounds within the azetidine sulfonamide class cannot be trivially interchanged because small variations in substituents produce large shifts in lipophilicity, hydrogen-bonding capacity, and polar surface area (TPSA), parameters that directly govern membrane permeability, solubility, and target-binding profiles [1]. The target compound incorporates a 3-methylphenoxyacetyl group that is absent in simpler building blocks such as 1-(azetidin-1-yl)-2-phenoxyethan-1-one (CAS 1090832-31-7), resulting in a >100-fold difference in calculated octanol-water partition coefficient and a 2.4-fold increase in TPSA [2][3]. When compared against 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-chlorobenzenesulfonyl)azetidine (CAS 1448136-57-9), which substitutes the phenoxyacetyl moiety with a benzodioxole carbonyl, the target compound displays a higher XLogP3 (3.2 vs. 2.6) while maintaining a lower TPSA (72.1 vs. 81.3 Ų), demonstrating that even bioisosteric replacements alter the balance between lipophilicity and polarity that is critical for consistent performance in cell-based screening cascades [4]. These physicochemical divergences mean that substituting a closely related analog risks breaking a validated screening hit or altering a synthetic route's selectivity.

Comparative Physicochemical Evidence for CAS 1705167-97-0 Against the Closest Azetidine Analogs


Lipophilicity (XLogP3) Advantage Over the Simplest Phenoxyacetyl-Azetidine Scaffold

The target compound's computed XLogP3 of 3.2 is substantially higher than that of the unsubstituted analog 1-(azetidin-1-yl)-2-phenoxyethan-1-one (XLogP3 = 1.1) [1][2]. This difference of 2.1 log units corresponds to an approximately 126-fold higher predicted partition coefficient and positions the compound in a more favorable lipophilicity range for passive membrane permeation while remaining below the commonly cited upper alert threshold of 5.0 [3].

Lipophilicity Membrane permeability Lead optimization

Polar Surface Area Differentiation from a Bioisosteric Benzodioxole Analog

The target compound has a topological polar surface area (TPSA) of 72.1 Ų, which is lower than that of the benzodioxole-carbonyl analog 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-chlorobenzenesulfonyl)azetidine (TPSA = 81.3 Ų) despite sharing the identical 4-chlorobenzenesulfonyl-azetidine core [1][2]. The 9.2 Ų reduction in TPSA arises from replacement of the benzodioxole carbonyl with the 3-methylphenoxyacetyl moiety and represents a meaningful shift in predicted oral bioavailability parameters [3].

Polar surface area Bioavailability Structure-activity relationship

Increased Hydrogen-Bond Acceptor Count and Rotatable Bonds Enable Differentiated Target Interaction Capacity

The target compound possesses 4 hydrogen-bond acceptors (HBA) and 5 rotatable bonds, compared to 2 HBA and 3 rotatable bonds for the simpler azetidine analog 1-(azetidin-1-yl)-2-phenoxyethan-1-one [1][2]. The additional HBA sites, contributed by the sulfonyl oxygen atoms, can participate in critical interactions with protein backbone amides or side-chain residues, while the increased rotatable bond count provides conformational sampling that may allow induced-fit binding to enzyme active sites that are sterically inaccessible to the more rigid simpler analog [3].

Hydrogen bonding Conformational flexibility Molecular recognition

Meta-Methylphenoxy Substitution Confers Distinct Electronic and Steric Properties Relative to Unsubstituted Phenoxy Analogs

The 3-methyl substituent on the phenoxy ring differentiates this compound from analogs bearing unsubstituted phenoxy or para-substituted phenoxy groups. The meta-methyl group exerts an electron-donating inductive effect (+I) that modestly increases the electron density of the phenyl ring without introducing the resonance effects characteristic of para-substitution, and introduces steric bulk at the meta position that can influence the compound's orientation in hydrophobic binding pockets [1]. Compounds possessing a meta-methylphenoxy fragment have been shown in related azetidine series to display modulated metabolic stability compared to their unsubstituted counterparts, as the methyl group partially blocks cytochrome P450-mediated aromatic hydroxylation at the favored para position [2].

Substituent effects Steric properties CYP metabolism

Optimal Procurement and Application Scenarios for CAS 1705167-97-0 Based on Physicochemical Evidence


Cell-Based Phenotypic Screening Requiring Passive Membrane Permeability

With an XLogP3 of 3.2—126-fold higher than the parent phenoxyacetyl-azetidine scaffold—this compound is suited for phenotypic screening libraries where intracellular target engagement is required [1]. Its lipophilicity profile places it within the optimal range for passive diffusion across the lipid bilayer, making it a strong candidate for primary hit identification in oncology, inflammation, or metabolic disease cell-based assays where membrane permeability is a prerequisite [1][2].

Oral Bioavailability-Focused Lead Optimization Programs

The compound's TPSA of 72.1 Ų—11.3% lower than the benzodioxole-carbonyl analog and well under the 140 Ų threshold—supports its selection for orally bioavailable lead series [1]. Medicinal chemistry teams can use this compound as a starting scaffold with confidence that the core physicochemical parameters are compatible with oral absorption, reducing the need for extensive property optimization in early hit-to-lead phases [1][2].

Structure-Activity Relationship (SAR) Exploration of Protein-Ligand Hydrogen-Bond Networks

The presence of four hydrogen-bond acceptors—including two sulfonyl oxygens—provides additional polar interaction points compared to simpler azetidine analogs (2 HBA) [1]. This compound is therefore valuable for SAR studies targeting enzymes or receptors where crystallographic or modeling data suggest that sulfonyl-mediated hydrogen bonding is critical for potency; the sulfonyl group can serve as a phosphate or carboxylate bioisostere, expanding the druggable target space [2].

Metabolic Stability Screening with a Built-in Oxidative Protection Feature

The meta-methyl group on the phenoxy ring is positioned to sterically hinder cytochrome P450-mediated oxidation at the para position [1]. This feature makes the compound a suitable probe for assessing metabolic stability in liver microsome or hepatocyte assays, particularly for projects where rapid clearance due to aromatic hydroxylation has been a liability in earlier chemical series. The pre-installed methyl group allows researchers to test the hypothesis of metabolic stabilization without additional synthetic effort [1][2].

Quote Request

Request a Quote for 1-[3-(4-chlorobenzenesulfonyl)azetidin-1-yl]-2-(3-methylphenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.